![molecular formula C20H16N2O3 B2751173 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 308294-72-6](/img/structure/B2751173.png)

3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

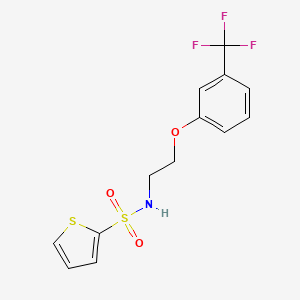

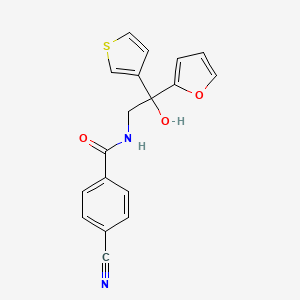

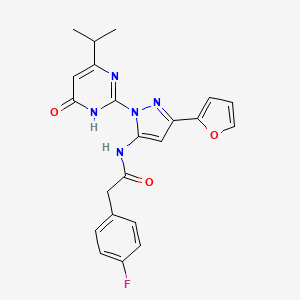

- 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole is a heterocyclic compound with a furan ring and a phenyl group. It contains a nitro group and an ethyl chain attached to the furan ring. The molecular formula is C20H16N2O3 .

- It is synthesized from furfural, a five-membered heterocyclic aromatic compound derived from biomass materials like sugar cane bagasse or maize cob.

Synthesis Analysis

- Furfural undergoes hydrogenation to produce furfuryl alcohol, which is then further converted to 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole .

- One-pot systems have been explored to directly produce furfuryl alcohol from xylose using solid acid catalysts.

Molecular Structure Analysis

- The compound has a furan ring, a phenyl group, and a nitroethyl side chain.

- The molecular weight is 332.36 g/mol .

Chemical Reactions Analysis

- It can undergo Diels–Alder additions to electrophilic alkenes and alkynes.

- Hydroxymethylation leads to 1,5-bis(hydroxymethyl)furan.

- Hydrolysis results in levulinic acid.

Physical And Chemical Properties Analysis

- Furfuryl alcohol is a colorless liquid with a faint odor of burning.

- It is miscible with organic solvents but unstable in water.

- Boiling point: 170°C .

Scientific Research Applications

Photophysical Properties and Sensor Applications

Furans, a class of compounds including variants like 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole, exhibit a range of activities and properties. Improved synthetic access to furans has led to the development of compounds with significant photophysical properties. For instance, certain compounds have been identified as potential "naked-eye sensors" for metal ion detection, particularly aluminum ions. This application leverages the color change properties of these compounds in the presence of specific ions (Kumar et al., 2015).

Synthetic Applications in Heterocyclic Chemistry

The compound and its derivatives have been utilized in the synthesis of various nitrogen-containing heterocycles. This includes the transformation of 2-nitroaryldifurylmethanes into indole, cinnoline, and benzothiazine derivatives, showcasing the versatility of these compounds in organic synthesis and heterocyclic chemistry (Butin et al., 1997).

Application in Organic Electrooxidation

Indole derivatives, such as 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole, have shown promise as organic anode catalysts for glucose electrooxidation. This application is particularly relevant in the development of metal-free catalysts for fuel cells, indicating a potential role in sustainable energy technologies (Hamad et al., 2021).

Application in Organic Light Emitting Diodes (OLEDs)

The compound's derivatives have been utilized in the design of bipolar host materials for phosphorescent organic light-emitting diodes (PHOLEDs). These applications demonstrate the compound's role in the development of efficient and stable materials for advanced electronic and photonic devices (Chen et al., 2017).

Safety And Hazards

- Furfuryl alcohol may cause skin, eye, and respiratory irritation.

- Proper protective measures should be taken when handling it.

Future Directions

- Researchers can explore its potential as a green chemical and investigate additional pharmacological activities.

Please note that this analysis is based on available information, and further research may reveal additional insights. 🌟

properties

IUPAC Name |

3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c23-22(24)13-16(18-11-6-12-25-18)19-15-9-4-5-10-17(15)21-20(19)14-7-2-1-3-8-14/h1-12,16,21H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOZXDJCTOEOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751097.png)

![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)

![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)